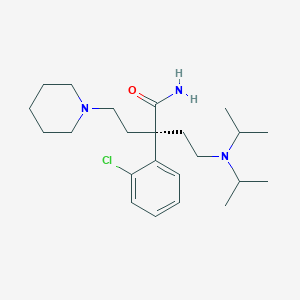

Disobutamide, (S)-

Description

Historical Perspectives in Drug Discovery Chemistry of Antiarrhythmic Agents

The development of antiarrhythmic drugs has been a multi-decade endeavor, evolving from empirical observations to mechanism-based design.

The history of antiarrhythmic drug development dates back to the 18th century with the use of cinchona bark for "palpitations". nih.govbohrium.com A more systematic approach began in the early 20th century with the identification of quinidine (B1679956) as an effective agent for atrial fibrillation. ozemedicine.com Early drug discovery was often characterized by the modification of existing molecules, such as the development of procainamide (B1213733) from procaine (B135) to overcome rapid hydrolysis and central nervous system effects. ozemedicine.comresearchgate.net

The latter half of the 20th century saw a paradigm shift towards a more mechanistic understanding of cardiac electrophysiology. jbclinpharm.org This led to the development of the Vaughan Williams classification system in the early 1970s, which categorized drugs based on their primary effects on the cardiac action potential. nih.govcvpharmacology.comwikipedia.org This framework guided the rational design and development of new agents targeting specific ion channels, such as sodium, potassium, and calcium channels. nih.govresearchgate.net

Initially, the focus was on selective blockade of a single type of ion channel. researchgate.net However, clinical trial outcomes, such as the Cardiac Arrhythmia Suppression Trial (CAST), revealed the potential for proarrhythmic effects and increased mortality with certain potent sodium channel blockers, particularly in patients with coronary artery disease. nih.govbohrium.comozemedicine.com This led to a re-evaluation of the "one-target, one-drug" approach and an increased interest in multi-ion channel blockers, like amiodarone, which, despite its lack of channel selectivity, showed unique efficacy. nih.govresearchgate.net Current research continues to explore novel targets and approaches, including atrial-selective drugs, to improve safety and efficacy. nih.govresearchgate.net

Table 1: Vaughan Williams Classification of Antiarrhythmic Agents A simplified overview of the primary mechanism for each class.

| Class | Basic Mechanism | Electrophysiological Effect | Example Compounds |

|---|---|---|---|

| Class I | Sodium (Na+) Channel Blockade | Reduces the rate of depolarization (Phase 0) | Quinidine, Lidocaine, Flecainide |

| Class II | Beta-Adrenergic Blockade | Reduces sympathetic activity on the heart | Metoprolol, Sotalol |

| Class III | Potassium (K+) Channel Blockade | Prolongs repolarization (Phase 3) and action potential duration | Amiodarone, Sotalol |

| Class IV | Calcium (Ca2+) Channel Blockade | Slows conduction in the SA and AV nodes | Verapamil, Diltiazem |

Compounds structurally related to Disobutamide (B1670763), such as Disopyramide (B23233), feature a core scaffold that has been the subject of various synthetic strategies. The synthesis of Disopyramide and its analogs often involves the alkylation of a suitable nitrogen-containing heterocycle with a substituted butyramide (B146194) derivative. nih.gov

A common approach involves the preparation of an intermediate like 2-bromopyridine, which can then be coupled with other fragments. google.com The synthesis of the butyramide portion itself can be achieved through various standard organic chemistry reactions. For instance, creating the quaternary carbon center, a key feature of this scaffold, can be accomplished by reacting a phenylacetonitrile (B145931) derivative with an appropriate alkylating agent in the presence of a strong base. Subsequent hydrolysis of the nitrile group to a carboxamide completes this part of the molecule. youtube.com Methodologies such as nucleophilic substitution and reductive amination are frequently employed in the synthesis of related structures, particularly those containing piperazine (B1678402) or other amine moieties. mdpi.com These foundational synthetic routes have enabled the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Pharmacological Classification Frameworks for Cationic Amphiphilic Compounds

(S)-Disobutamide belongs to a broad class of molecules known as Cationic Amphiphilic Drugs (CADs). This classification is based on physicochemical properties rather than a specific therapeutic use. nih.govaacrjournals.org

CADs are characterized by two key structural features:

A hydrophobic ring system. aacrjournals.orgnih.gov

A hydrophilic side chain containing a cationic (positively charged) amine group at physiological pH. aacrjournals.orgnih.gov

This amphiphilic nature allows CADs to interact with and diffuse across cellular membranes. nih.gov A defining characteristic of many CADs is their tendency to accumulate within the acidic environment of lysosomes, a phenomenon known as lysosomotropism or "ion trapping". nih.govaacrjournals.org In the relatively neutral pH of the cytosol, the amine group is partially unionized, allowing the drug to cross the lysosomal membrane. Once inside the acidic lumen of the lysosome, the amine group becomes protonated (gaining a positive charge), which prevents it from diffusing back out, leading to a significant concentration of the drug within this organelle. nih.govaacrjournals.org This accumulation can disrupt normal lysosomal function, including lipid metabolism. nih.govnih.gov The CAD family is extensive and includes drugs from various therapeutic classes, such as antiarrhythmics, antidepressants, antihistamines, and antipsychotics. aacrjournals.orgresearchgate.net

Significance of Stereochemistry in Pharmaceutical Research

The three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is a critical factor in its biological activity. mhmedical.comomicsonline.org

Many drugs are chiral, meaning they exist as two non-superimposable mirror-image forms called enantiomers (e.g., an (S)-enantiomer and an (R)-enantiomer). ijpsjournal.commdpi.com While enantiomers have identical physical and chemical properties in an achiral environment, they can behave very differently within the chiral environment of the human body, where they interact with stereospecific biological targets like enzymes and receptors. mdpi.comnih.gov

Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug). nih.govslideshare.net One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. mdpi.com For example, the (S)-enantiomer of the anesthetic bupivacaine (B1668057) is significantly less cardiotoxic than the (R)-enantiomer. mdpi.com Similarly, for the beta-blocker sotalol, both enantiomers have antiarrhythmic effects, but the (R)-enantiomer possesses the majority of the beta-blocking activity. slideshare.net These differences underscore the importance of studying enantiomers separately. mdpi.comntu.edu.sg

Table 2: Examples of Differential Activity in Enantiomers Illustrative cases of drugs where enantiomers exhibit distinct pharmacological profiles.

| Drug | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference |

|---|---|---|---|

| Ibuprofen | Active anti-inflammatory and analgesic | Less potent, undergoes metabolic inversion to (S)-form | biomedgrid.com |

| Thalidomide | Teratogenic effects | Sedative and hypnotic effects | biomedgrid.com |

| Dobutamine | β1-adrenoceptor agonist, α1-adrenoceptor antagonist | α1-adrenoceptor agonist | slideshare.netmdpi.com |

| Bupivacaine | Less cardiotoxic local anesthetic | More cardiotoxic local anesthetic | mdpi.com |

The rationale for investigating a single stereoisomer, such as (S)-Disobutamide, is rooted in the principles of stereoselectivity in drug action. The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 encouraging the development of single enantiomers over racemic mixtures (50:50 mixtures of both enantiomers). mdpi.comnih.govfda.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1262751-40-5 |

|---|---|

Molecular Formula |

C23H38ClN3O |

Molecular Weight |

408.0 g/mol |

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28)/t23-/m0/s1 |

InChI Key |

YKFWMDHZMQLWBO-QHCPKHFHSA-N |

Isomeric SMILES |

CC(C)N(CC[C@@](CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Enantioselective Synthesis of S Disobutamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (S)-Disobutamide reveals a convergent synthetic strategy. The primary disconnection breaks the amide bond, leading to diisopropylamine (B44863) and a chiral carboxylic acid precursor. A more strategically significant disconnection occurs at the C-C bond adjacent to the chiral center, identifying key precursors for its construction.

Key Intermediates and Precursors in Disobutamide (B1670763) Synthesis

The synthesis of Disobutamide hinges on the assembly of a core α,α-disubstituted acetamide (B32628) structure. A plausible retrosynthetic approach identifies α-phenyl-2-pyridineacetamide as a key precursor. This readily available starting material contains the necessary phenyl and pyridine (B92270) rings, as well as the foundational acetamide group.

The synthesis proceeds through several key intermediates, the formation of which is critical to the successful construction of the final molecule. One such intermediate is the nitrile derivative, α-(2-diisopropylaminoethyl)-α-phenyl-2-pyridineacetonitrile. This intermediate is formed through the alkylation of a simpler precursor and is subsequently converted to the final amide.

| Precursor/Intermediate | Structure | Role in Synthesis |

| α-Phenyl-2-pyridineacetamide | C₁₃H₁₂N₂O | Starting material containing the core phenyl, pyridine, and acetamide moieties. |

| α-Phenyl-2-pyridineacetonitrile | C₁₃H₁₀N₂ | Precursor to the acetamide, allowing for activation of the α-carbon for alkylation. |

| 2-(Diisopropylamino)ethyl chloride | C₈H₁₈ClN | Alkylating agent that introduces the diisopropylaminoethyl side chain. |

| α-(2-Diisopropylaminoethyl)-α-phenyl-2-pyridineacetonitrile | C₂₁H₂₈N₄ | Key intermediate formed after the crucial C-C bond-forming alkylation step. |

Mechanistic Pathways of Critical Bond Formations (e.g., Condensation, Alkylation, Hydration)

The synthesis of Disobutamide involves several fundamental organic reactions, each with a distinct mechanistic pathway that governs its outcome.

Condensation: The initial formation of α-phenyl-2-pyridineacetonitrile can be achieved through a condensation reaction, such as the Strecker synthesis, involving 2-benzoylpyridine, a cyanide source (e.g., sodium cyanide), and ammonia. This reaction proceeds via the formation of an α-aminonitrile intermediate.

Alkylation: A crucial step in the synthesis is the alkylation of the α-carbon of a precursor like α-phenyl-2-pyridineacetonitrile. This reaction typically proceeds via an SN2 mechanism. A strong base, such as sodium amide or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of an alkylating agent, such as 2-(diisopropylamino)ethyl chloride, displacing the chloride leaving group and forming the new C-C bond. The choice of a non-nucleophilic base is critical to avoid competing reactions.

Hydration: The final step in converting the nitrile intermediate to the primary amide of Disobutamide is a hydration reaction. This is typically carried out under acidic or basic conditions. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Tautomerization and further protonation lead to the formation of the amide.

Development of Enantioselective Synthesis Routes for (S)-Disobutamide

Achieving the desired (S)-stereochemistry at the chiral center of Disobutamide requires the application of enantioselective synthetic methods. Several strategies can be employed to control the stereochemical outcome of the key bond-forming reactions.

Chiral Auxiliary Approaches in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. acs.org After the desired stereocenter is established, the auxiliary is removed. acs.org For the synthesis of (S)-Disobutamide, a chiral auxiliary could be attached to the acetamide nitrogen or the carboxylic acid precursor.

One common class of chiral auxiliaries are the Evans oxazolidinones. scbt.com For instance, a chiral oxazolidinone can be acylated with a phenylacetic acid derivative. Deprotonation of the resulting imide with a strong base, followed by alkylation with 2-(diisopropylamino)ethyl chloride, would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched carboxylic acid, which can then be converted to (S)-Disobutamide.

| Chiral Auxiliary Type | Example | General Application |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylation of carboxylic acid derivatives. scbt.com |

| Camphorsultams | (1S)-(+)-10-camphorsultam | Stereocontrolled aldol (B89426) reactions, alkylations, and Diels-Alder reactions. |

| Pseudoephedrine Amides | (+)-Pseudoephedrine | Asymmetric alkylation of enolates derived from carboxylic acids. wikipedia.org |

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of (S)-Disobutamide, asymmetric catalysis could be applied to the key C-C bond-forming alkylation step.

Phase-transfer catalysis is a powerful technique for the asymmetric alkylation of activated methylene (B1212753) compounds. A chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, can facilitate the transfer of the enolate of the phenylacetamide precursor from an aqueous or solid phase to an organic phase containing the alkylating agent. The chiral catalyst creates a chiral environment around the enolate, leading to a preferential attack on one face of the electrophile, resulting in an enantiomerically enriched product.

Deracemization Strategies for Disobutamide Stereoisomers

Deracemization is a process in which a racemic mixture is converted into a single, enantiomerically pure substance. nih.gov This can be an attractive alternative to asymmetric synthesis if a racemic synthesis of Disobutamide is more straightforward.

Dynamic kinetic resolution (DKR) is a powerful deracemization technique. rsc.orgmdpi.com In this approach, a racemic starting material is subjected to conditions that rapidly racemize the two enantiomers while simultaneously and selectively reacting one enantiomer in an enantioselective reaction. For example, a racemic precursor to Disobutamide could be subjected to enzymatic resolution. A lipase (B570770) could selectively acylate the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer. The unreacted (R)-enantiomer could then be racemized in situ, allowing for a theoretical yield of 100% of the desired (S)-product.

Modern Synthetic Techniques for Analog Generation

The generation of (S)-Disobutamide analogs for structure-activity relationship (SAR) studies has been significantly advanced by modern synthetic methodologies. These techniques facilitate the rapid and efficient creation of compound libraries, enabling a more thorough exploration of chemical space to optimize pharmacological properties.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful strategies in medicinal chemistry for accelerating the drug discovery process. spirochem.com They enable the simultaneous synthesis of a large number of distinct but structurally related molecules, which is ideal for generating libraries of (S)-Disobutamide analogs for high-throughput screening. bioduro.com

Parallel synthesis involves conducting multiple, separate reactions concurrently in an array format, such as in 24- or 96-well plates. spirochem.com This method allows for the systematic modification of a common molecular scaffold. For the generation of (S)-Disobutamide analogs, a core intermediate could be reacted with a diverse set of building blocks (e.g., various carboxylic acids, amines, or alkylating agents) to produce a library of final compounds. bioduro.comnih.gov This approach significantly reduces the time required compared to traditional sequential synthesis. The synthesis of monobasic derivatives of disobutamide, where different functional groups are systematically introduced, is an example of the type of analog generation that can be dramatically expedited using parallel synthesis. nih.govacs.org

Combinatorial chemistry takes this concept further by employing methods like "mix-and-split" synthesis or solid-phase synthesis to create vast libraries of compounds, sometimes numbering in the millions. nih.govresearchgate.net In the context of (S)-Disobutamide, a solid-phase approach could involve anchoring a key intermediate to a resin bead and then subjecting it to a series of reactions, with different building blocks added at each step. The use of excess reagents can drive reactions to completion, and purification is simplified to washing the resin-bound product. researchgate.net This methodology is exceptionally effective for exploring a wide variety of structural modifications to identify new lead compounds. udel.edu

Table 1: Hypothetical Parallel Synthesis Scheme for (S)-Disobutamide Analogs

This table illustrates how a library of analogs could be generated from a common amine precursor using various acylating agents in a parallel format.

| Well ID | Amine Precursor | Acylating Agent | Resulting Analog (Structure) |

| A1 | (S)-4-amino-N-(2,6-dimethylphenyl)-2-isopropylpentanamide | Acetyl Chloride | (S)-4-acetamido-N-(2,6-dimethylphenyl)-2-isopropylpentanamide |

| A2 | (S)-4-amino-N-(2,6-dimethylphenyl)-2-isopropylpentanamide | Propionyl Chloride | (S)-N-(2,6-dimethylphenyl)-2-isopropyl-4-propionamidopentanamide |

| A3 | (S)-4-amino-N-(2,6-dimethylphenyl)-2-isopropylpentanamide | Benzoyl Chloride | (S)-4-benzamido-N-(2,6-dimethylphenyl)-2-isopropylpentanamide |

| A4 | (S)-4-amino-N-(2,6-dimethylphenyl)-2-isopropylpentanamide | Cyclopropanecarbonyl chloride | (S)-4-(cyclopropanecarboxamido)-N-(2,6-dimethylphenyl)-2-isopropylpentanamide |

Flow Chemistry and Continuous Processing in (S)-Disobutamide Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors where they mix and react. thieme-connect.de This methodology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety due to the small reaction volumes at any given time, and improved scalability. nih.govflinders.edu.au

For the synthesis of (S)-Disobutamide and its analogs, a multi-step batch process can be translated into a "telescoped" continuous flow sequence. nih.govmdpi.com This involves linking multiple reaction steps together without isolating the intermediates, which significantly reduces manual labor, solvent usage, and potential for product loss during workup procedures. flinders.edu.au Key transformations in the synthesis, such as amide bond formation or alkylation steps, can be optimized to occur within minutes or even seconds in a heated and pressurized flow reactor. google.com

Continuous processing is particularly advantageous for large-scale manufacturing. Once a flow process is optimized, it can be run for extended periods to produce consistent, high-quality material. ispe.org The excellent mass and heat transfer in microreactors can lead to higher yields and purities compared to batch processes, minimizing the formation of byproducts. nih.gov The integration of in-line purification modules and process analytical technology (PAT) can enable real-time monitoring and control, paving the way for automated and on-demand synthesis of active pharmaceutical ingredients like (S)-Disobutamide. researchgate.net

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Amidation Step

This table compares a conventional batch reaction with a potential continuous flow process for the acylation of an amine intermediate in the synthesis of an (S)-Disobutamide analog.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

| Reaction Time | 4 - 12 hours | 2 - 10 minutes |

| Temperature | 25 - 80 °C | 80 - 150 °C (superheating possible) |

| Pressure | Atmospheric | Elevated (via back-pressure regulator) |

| Reagent Stoichiometry | Use of excess reagent common | Precise stoichiometric control |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio |

| Safety | Risks associated with large volumes | Minimized risk with small internal volumes |

| Scalability | Challenging, requires re-optimization | Straightforward by running longer |

| Productivity (Throughput) | Lower ( g/day ) | Higher ( g/hour ) |

Molecular and Cellular Mechanism of Action Research

Investigation of Subcellular Transport and Distribution Dynamics of Cationic Amphiphilic Compounds

(S)-Disobutamide is classified as a cationic amphiphilic drug (CAD), a group of compounds characterized by a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. frontiersin.orgnih.gov This structure dictates their behavior within the cellular environment, leading to significant accumulation in specific subcellular compartments.

The primary mechanism for the intracellular sequestration of cationic amphiphilic compounds like (S)-Disobutamide is known as "ion trapping" or "lysosomal trapping". nih.gov This process is driven by the significant pH gradient between the cytosol (pH ≈ 7.2) and the acidic lumens of organelles such as lysosomes (pH ≈ 4.5-5.0) and endosomes. nih.gov

The mechanism can be described in a stepwise manner:

Membrane Permeation : In the relatively neutral environment of the cytosol, the amine group of the CAD is largely uncharged (unprotonated). frontiersin.org This lipophilic, uncharged state allows the molecule to readily diffuse across the lipid bilayer of lysosomal and endosomal membranes into the organelle's interior. frontiersin.orgnih.gov

Protonation : Once inside the acidic compartment, the low pH environment causes the weak base amine group to become protonated, acquiring a positive charge. frontiersin.orgresearchgate.net

Sequestration : This newly acquired positive charge increases the molecule's hydrophilicity and prevents it from easily diffusing back across the membrane into the cytosol. nih.gov The charged molecule is effectively trapped within the acidic organelle, leading to its accumulation at concentrations that can be several hundred times higher than in the surrounding cytoplasm. researchgate.net

This process is dependent on the active maintenance of the low intra-organellar pH by the vacuolar-type H+-ATPase (V-ATPase) proton pump. researchgate.net Inhibition of this pump can significantly reduce the uptake and accumulation of CADs. researchgate.net

Investigating the precise subcellular localization and dynamics of (S)-Disobutamide and its analogs requires sophisticated cell imaging and analytical techniques. These methodologies are crucial for visualizing the transport pathways and quantifying the extent of organelle-specific accumulation. nih.gov

Fluorescence Microscopy : A common approach involves the use of fluorescent probes. nih.gov This can be achieved by synthesizing an analog of (S)-Disobutamide that is directly conjugated to a fluorescent molecule. nih.gov Alternatively, cells can be co-incubated with the drug and a fluorescent marker known to accumulate in specific organelles, such as LysoTracker dyes for lysosomes. nih.govresearchgate.net The co-localization of the drug's signal (if tagged) or its effects with the organelle marker can be observed. A reduction in the marker's fluorescence can also indicate displacement by the accumulating drug. frontiersin.org

Advanced Super-Resolution Microscopy (SRM) : Techniques such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) have emerged as powerful tools for visualizing drug distribution at a resolution beyond the diffraction limit of conventional light microscopy. nih.gov These methods allow for a more precise determination of a drug's location within and around subcellular structures. nih.gov

Quantitative Analysis : To quantify the release of substances from lysosomes upon drug-induced membrane permeabilization, researchers can pre-load lysosomes with fluorescently-tagged dextrans. frontiersin.org These hydrophilic polysaccharides are taken up by endocytosis and deposited in lysosomes. frontiersin.org Damage to the lysosomal membrane results in the release of these dextrans into the cytosol, which can be visualized as a shift from a punctate to a diffuse fluorescence pattern. frontiersin.org

The high concentration of CADs within lysosomes can disrupt the organelle's normal metabolic functions, particularly lipid catabolism. nih.govnih.gov This disruption is often caused by the neutralization of the acidic lumenal pH and interference with lysosomal hydrolases, leading to the accumulation of endogenous molecules that would otherwise be processed. nih.govnih.gov

Quantitative mass spectrometry-based lipidomics has revealed that treatment with various CADs leads to a significant accumulation of lysoglycerophospholipids within the lysosomes of cancer cells. nih.gov In untreated MCF7 breast carcinoma cells, lysoglycerophospholipids constitute about 11 mol% of total glycerophospholipids in purified lysosomes, compared to just 1 mol% in total cell lysates. nih.gov Following treatment with the CAD siramesine, this proportion increased to approximately 24 mol% within the lysosomes. nih.gov This accumulation occurs because the CADs can sequester lysophospholipids in the lysosomes and prevent their recycling and acylation into common membrane glycerophospholipids like diacylphosphatidylcholine. nih.gov This buildup of cytolytic lysoglycerophospholipids can contribute to lysosomal membrane permeabilization. nih.gov

In addition to lipids, other studies have shown that the accumulation of a "perpetrator" drug can lead to an expansion of the lysosomal volume, which in turn increases the accumulation of other secondarily administered lysosomotropic compounds. researchgate.net This phenomenon has been linked to perpetrator-induced elevations in lysosomal cholesterol content. researchgate.net

Exploration of Potential Biological Targets Beyond Primary Pharmacological Classification

While (S)-Disobutamide is known for its antiarrhythmic properties, its effects on cardiac electrophysiology are complex and have been investigated in detailed ex vivo models to understand its specific actions on cardiac tissue.

Ex vivo studies on isolated cardiac preparations allow for a controlled assessment of a drug's direct effects on the electrophysiological properties of the heart, independent of systemic neural and hormonal influences.

Research utilizing modified rabbit Langendorff preparations has provided specific insights into the effects of disobutamide (B1670763) on the heart's conduction system. nih.gov In these experiments, His bundle recordings were used to measure conduction times through different parts of the atrioventricular conduction system while the hearts were electrically paced. nih.gov

Disobutamide was shown to slow conduction throughout the system in a dose-dependent manner. nih.gov Specifically, it increased the sinoatrial (SA), atrioventricular nodal (AH), and His-Purkinje (HV) intervals. nih.gov When the changes were analyzed as percentages, disobutamide was found to have a relatively uniform effect across all parts of the conduction system. nih.gov This contrasts with the effects of a related compound, disopyramide (B23233), which exhibited significantly less effect on AV nodal conduction. nih.gov Furthermore, the conduction-slowing effects of disobutamide were not found to be rate-related, another point of distinction from disopyramide. nih.gov

The table below summarizes the comparative effects observed in the perfused rabbit heart model.

| Feature | Disobutamide | Disopyramide |

| Effect on Conduction | Slows conduction throughout the atrioventricular system | Slows conduction throughout the atrioventricular system |

| Affected Intervals | Increases SA, AH, and HV intervals | Increases SA, AH, and HV intervals |

| Distribution of Effect | Relatively equal effect on each part of the conduction system | Significantly less effect on AV nodal conduction compared to other parts |

| Rate-Related Effect | No evidence of rate-related effects on conduction | Slowing of AV nodal conduction was clearly rate-related |

| Atrial Conduction Block | Not observed at any tested concentration | Occurred in a significant portion of hearts at higher concentrations and increased pacing rates |

| Data sourced from a study on perfused rabbit hearts. nih.gov |

These ex vivo findings highlight the distinct electrophysiological profile of disobutamide, characterizing its modulatory actions on cardiac conduction pathways. nih.gov The use of isolated preparations like the Langendorff heart and Purkinje fibers remains a cornerstone for the preclinical evaluation of the proarrhythmic and antiarrhythmic potential of cardiac drugs. nih.gov

Modulatory Effects on Cardiac Ion Channels and Electrophysiological Properties in Ex Vivo Models

Analysis of Ionic Current Alterations and Conduction System Dynamics

Research into the electrophysiological effects of disobutamide has been conducted on the racemic mixture of the compound. Specific studies isolating the effects of the (S)-enantiomer on individual ionic currents are not extensively available in the public domain. However, investigations using animal heart models provide insight into the compound's impact on the cardiac conduction system.

In studies using modified rabbit Langendorff preparations, disobutamide demonstrated a clear effect on the atrioventricular conduction system. nih.gov The compound was shown to slow conduction in a dose-related manner, evidenced by an increase in the sinoatrial (SA), atrio-His (AH), and His-ventricular (HV) intervals. nih.gov A notable finding from this research is that, unlike the structurally related compound disopyramide, the effects of disobutamide on conduction did not appear to be rate-related. nih.gov Furthermore, disobutamide did not cause the block of atrial conduction that was observed at higher concentrations of disopyramide. nih.gov

While data specific to the (S)-isomer is scarce, research on the parent compound, disopyramide, has shown clear stereoselective effects. For instance, S(+)-disopyramide was found to increase action potential duration (APD) by over 18% in guinea-pig papillary muscle, whereas R(-)-disopyramide caused a 6% decrease. nih.gov This established stereospecificity for disopyramide suggests that the individual enantiomers of disobutamide, including (S)-Disobutamide, likely possess distinct electrophysiological profiles.

| Parameter | Effect | Details |

|---|---|---|

| SA Interval | Increased | Part of a dose-related slowing of conduction throughout the atrioventricular system. |

| AH Interval | Increased | Demonstrates effect on AV nodal conduction. |

| HV Interval | Increased | Indicates slowing of conduction in the His-Purkinje system. |

| Rate-Dependence | Not Evident | Contrasts with disopyramide, which showed clear rate-related effects on AV nodal conduction. |

Interaction with Cellular Membrane Lipids and Bilayer Perturbations

Specific experimental studies detailing the interaction of (S)-Disobutamide with cellular membrane lipids are limited. However, the molecule's chemical structure provides a basis for predicting its behavior. Disobutamide is characterized as a cationic amphiphilic compound, having both charged (hydrophilic) and lipid-soluble (hydrophobic) regions. nih.gov This amphiphilicity strongly suggests a propensity to interact with and partition into the phospholipid bilayers of cell membranes. rsc.org

The interaction of such compounds with membranes can lead to significant bilayer perturbations. nih.gov Research in this field, though not specific to (S)-Disobutamide, utilizes a range of biophysical techniques to characterize these effects. rsc.org Methods such as fluorescence spectroscopy, small and wide-angle X-ray scattering, and the use of molecular force probes like gramicidin (B1672133) channels can assess how a drug alters membrane properties. nih.govrsc.org Potential perturbations include changes in membrane fluidity, modifications to the thickness of the lipid bilayer, and alterations in the packing of hydrocarbon chains, which can ultimately modulate the function of integral membrane proteins indirectly. nih.gov Given its cationic amphiphilic nature, it is plausible that (S)-Disobutamide could induce such changes, but dedicated studies are required to confirm and quantify these effects.

Receptor Binding Studies and Ligand-Target Interactions

There is a notable absence of specific receptor binding studies for (S)-Disobutamide in the available scientific literature. As a derivative of disopyramide, its primary mechanism of action is presumed to be the modulation of ion channels rather than binding to classical G-protein coupled receptors (GPCRs) or other receptor families. nih.gov Antiarrhythmic agents of this class typically exert their effects by directly interacting with the protein subunits of voltage-gated ion channels, such as sodium or potassium channels. Therefore, ligand-target interaction studies would likely focus on characterizing the binding kinetics and affinity of (S)-Disobutamide to these specific ion channels rather than on a broad panel of cell-surface receptors.

Molecular Signaling Pathway Modulation Research

Downstream Cellular Events Triggered by (S)-Disobutamide Interaction

Direct research into the specific downstream cellular signaling events triggered by (S)-Disobutamide is not presently available. Based on its presumed action as an ion channel modulator, the primary cellular event would be the alteration of ion flux across the cell membrane. The downstream consequences of this action are secondary to the changes in intracellular ion concentrations and membrane potential. For example, modulation of sodium or potassium channels would directly alter the cardiac action potential, which in turn affects calcium influx through voltage-gated calcium channels. This change in calcium dynamics can subsequently impact calcium-dependent signaling proteins like calmodulin and various protein kinases, but this would be an indirect consequence of the primary ion channel blockade.

Cross-Talk with Endogenous Signaling Cascades

Detailed investigations into the cross-talk between (S)-Disobutamide's molecular actions and endogenous signaling cascades have not been reported. Any potential for cross-talk would likely be indirect. By altering the electrophysiological environment of the cell, (S)-Disobutamide could theoretically modulate the activity of signaling pathways that are sensitive to changes in membrane potential or intracellular ion concentrations. For example, sustained changes in intracellular calcium levels can influence the activity of calcineurin or protein kinase C (PKC) pathways. However, without specific research demonstrating a direct interaction or modulation of components within these cascades, any discussion of cross-talk remains speculative. The primary mechanism remains centered on direct ion channel interaction, with effects on other signaling pathways being secondary consequences.

Preclinical Research Methodologies and Investigative Models

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are fundamental in the initial stages of drug discovery and development, providing a controlled environment to study the direct effects of a compound on cellular functions.

High-throughput screening (HTS) utilizing cell-based assays is a cornerstone of modern drug discovery, enabling the rapid screening of vast libraries of chemical compounds. nih.govbiotechnologia-journal.org These assays are instrumental in identifying and characterizing compounds with desired biological activities. nih.gov Cell-based HTS can measure a wide array of cellular responses, including proliferation, toxicity, and alterations in signaling pathways. biotechnologia-journal.orgsemanticscholar.org This methodology allows for the efficient evaluation of numerous compounds in a short timeframe, facilitating the identification of lead candidates for further development. biotechnologia-journal.org The transition from biochemical (cell-free) to cell-based assays in HTS provides more biologically relevant data, as it considers the complexities of a cellular environment. semanticscholar.org

The advent of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has revolutionized preclinical cardiac safety assessment and functional studies. nih.govresearchgate.net These cells provide a renewable and patient-specific source of human cardiomyocytes, offering a more clinically relevant model compared to traditional animal models or immortalized cell lines. nih.govresearchgate.net hiPSC-CMs are utilized to screen for drug-induced changes in cardiac contractility, electrophysiology, and viability. nih.govresearchgate.net This technology is particularly valuable for identifying potential cardiotoxic effects early in the drug development pipeline. nih.govresearchgate.net

Exposure to (S)-Disobutamide has been shown to induce distinct morphological changes within cultured cells, specifically the formation of clear cytoplasmic vacuoles. nih.gov These vacuoles are membrane-bound vesicles that serve as storage sites for the compound. nih.gov Ultrastructural analysis reveals that these vesicles are associated with acidic compartments of the cell, such as lysosomes and endosomes. nih.govnih.gov The accumulation of (S)-Disobutamide within these vesicles is consistent with its chemical properties as a dibasic cationic amphiphilic compound. nih.gov Notably, despite the significant vacuolation observed, there is no apparent evidence of cellular necrosis or inflammation, suggesting a storage phenomenon rather than acute toxicity. nih.gov

Table 1: Cellular Localization of Disobutamide (B1670763) in In Vitro Models

| Cell Model | Subcellular Localization | Key Findings |

| Cultured Cells | Cytoplasmic Acidic Compartments (e.g., lysosomes, endosomes) | Formation of clear cytoplasmic vacuoles serving as storage sites for the drug. nih.gov |

| Rat Urinary Bladder Carcinoma Cells (RBT CC-8) | Lysosomal and Nonlysosomal Vesicles | Drug localizes in both lysosomal and other light membrane-associated fractions. nih.gov |

| Isolated Rabbit Renal Proximal Tubules | Predominantly Lysosomes and a separate light membrane fraction | Significant formation of apical vesicles, indicative of endocytic activity. nih.gov |

Quantitative assays are essential to assess the impact of a compound on cellular health and function. While (S)-Disobutamide induces significant morphological changes related to intracellular storage, studies have indicated a lack of overt functional impairment or loss of viability at concentrations leading to vacuolation. nih.gov This suggests that the observed storage phenomenon may exist within physiologic limits, without necessarily progressing to cellular toxicity. nih.gov The ability to quantify cellular responses is critical in defining the boundary between a physiological adaptation (storage) and a pathological response (toxicity). nih.gov

Ex Vivo Tissue and Organ Preparations for Functional Analysis

Ex vivo models, which involve the use of tissues or organs studied outside the living organism, provide a bridge between in vitro cell culture and in vivo animal studies. scireq.com These preparations maintain the complex cellular architecture and interactions of the tissue, offering a more integrated physiological context. scireq.com

Isolated perfused heart preparations, such as the Langendorff-perfused rabbit heart, are invaluable tools for detailed electrophysiological profiling of cardiac drugs. nih.gov In studies with (S)-Disobutamide, this model has been used to investigate its effects on cardiac conduction. nih.gov The compound demonstrated a dose-dependent slowing of conduction throughout the atrioventricular conduction system. nih.gov Unlike some other antiarrhythmic agents, the effects of (S)-Disobutamide on conduction were not significantly related to the heart rate. nih.gov Furthermore, at the concentrations tested, (S)-Disobutamide did not induce the block of atrial conduction that was observed with other compounds. nih.gov

Table 2: Electrophysiological Effects of Disobutamide in a Perfused Rabbit Heart Model

| Parameter | Effect of Disobutamide |

| Sinoatrial (SA) Conduction Time | Increased in a dose-related manner. nih.gov |

| Atrioventricular (AH) Interval | Increased in a dose-related manner. nih.gov |

| His-Purkinje (HV) Interval | Increased in a dose-related manner. nih.gov |

| Rate-Related Effects on Conduction | Not evident. nih.gov |

| Atrial Conduction Block | Not observed at the tested concentrations. nih.gov |

Tissue Culture Systems for Specific Cellular Responses and Interventions

In preclinical research, tissue culture systems serve as a foundational tool for dissecting the specific cellular responses to pharmacological agents like (S)-Disobutamide. These in vitro models allow for the detailed examination of a compound's effect on cells in a controlled environment, isolating the biological system from the complex interactions present in a whole organism. nih.gov For (S)-Disobutamide, a compound investigated for its antiarrhythmic properties, such systems are crucial for understanding its direct cellular and electrophysiological impact.

Investigations have utilized various cultured cell models to explore the mechanisms of action. Studies on cultured cells have revealed that disobutamide, a cationic amphiphilic compound, can accumulate in acidic intracellular compartments like lysosomes and endocytic vesicles. nih.gov This storage within the cell is a key aspect of its cellular pharmacokinetics. nih.gov The use of these models helps to define the relationship between a drug's chemical properties and its behavior within the cell. nih.gov

Organotypic tissue slice cultures are another sophisticated in vitro model that maintains the complex microenvironment of the original tissue. nih.gov While not specifically detailed for (S)-Disobutamide in the provided results, this methodology allows for the study of drug responses in a setting that includes various cell types and the extracellular matrix, offering a bridge between monolayer cell cultures and in vivo studies. nih.gov Such systems are valuable for assessing dose-dependent responses and screening multiple compounds on tissue from a single source. nih.gov

Non-Clinical In Vivo Models for Pharmacodynamic and Disposition Research

Non-clinical in vivo models are indispensable for understanding the pharmacodynamics (the drug's effect on the body) and disposition (absorption, distribution, metabolism, and excretion) of a compound like (S)-Disobutamide within a living system. ijrpc.com Animal models, ranging from rodents to larger animals like dogs, provide critical data on how a drug candidate behaves systemically, which is essential before human clinical trials. ijrpc.comnih.gov

The distribution and accumulation of a drug are key components of its pharmacokinetic profile. merckvetmanual.com Animal models are used to determine how (S)-Disobutamide is distributed throughout the body and whether it accumulates in specific tissues. merckvetmanual.com The physicochemical properties of a drug, such as its basicity, influence its tendency to accumulate in certain tissues. merckvetmanual.com

Studies involving the administration of racemic disobutamide to animal models like rats and dogs have shown that the compound induces cytoplasmic vacuoles, which act as storage sites for the drug. nih.gov This indicates significant tissue accumulation. nih.gov Furthermore, research has highlighted the stereoselective nature of disobutamide's disposition. nih.gov Enantiomers of a drug can exhibit different pharmacokinetic profiles, including variations in tissue distribution and binding to blood components. nih.gov For many chiral drugs, differences in the volume of distribution and half-life between enantiomers are observed in animal models such as dogs. jcu.edu.au While specific quantitative data for (S)-Disobutamide tissue accumulation was not found in the search results, the principle of stereoselective disposition is well-established for many compounds. nih.govnih.gov

The following table illustrates a hypothetical distribution pattern based on the general findings of stereoselective disposition, where one enantiomer may show different tissue concentrations compared to the other.

Illustrative Stereoselective Tissue Distribution of Disobutamide Enantiomers

| Tissue | (S)-Disobutamide Concentration | (R)-Disobutamide Concentration |

|---|---|---|

| Heart | Higher | Lower |

| Liver | Higher | Lower |

| Plasma | Higher | Lower |

This table is for illustrative purposes to demonstrate the concept of stereoselective accumulation and is not based on specific quantitative data from the search results.

In practice, this involves administering the compound to animal models, often dogs or rats, and monitoring key hemodynamic and physiological parameters. nih.gov For cardiovascular drugs, this typically includes continuous monitoring of heart rate, blood pressure, and cardiac output. nih.govmdpi.com Echocardiography can be used to measure parameters of systolic and diastolic function, providing a detailed picture of the drug's inotropic (contractility) and chronotropic (heart rate) effects. nih.govresearchgate.net

The response to a drug can be concentration-dependent, and establishing this relationship is a key goal. nih.gov Graded infusion studies, where the drug is administered at increasing rates, allow researchers to correlate plasma concentrations with specific hemodynamic changes. nih.gov This approach helps to characterize the full pharmacodynamic profile of the compound, from the threshold concentration needed to elicit an effect to the maximal response. nih.gov These integrated systemic studies in appropriate animal models are crucial for predicting how a drug like (S)-Disobutamide might behave in humans. biotechfarm.co.ilnih.gov

Structure Activity Relationship Sar and Analog Design Research

Elucidation of Structural Determinants for Biological Activity and Cellular Effects

The biological effects and cellular disposition of (S)-Disobutamide are intrinsically linked to its physicochemical properties, notably its di-cationic nature and amphiphilic character. These features dictate its interaction with cellular membranes and organelles, leading to specific cellular outcomes.

Role of the Di-cationic Nature in Tissue Accumulation and Intracellular Storage

(S)-Disobutamide is characterized as a cationic amphiphilic compound, possessing two basic amine centers that are protonated at physiological pH, rendering it di-cationic nih.govsci-hub.box. This di-cationic nature plays a pivotal role in its intracellular accumulation and storage. The compound readily partitions into acidic cellular compartments, such as lysosomes, endocytic vesicles, and other transport vesicles ebm-journal.orgnih.gov. This phenomenon, known as lysosomal trapping, is driven by the pH gradient across the lysosomal membrane; the acidic environment (pH 4.5–6) within lysosomes protonates the basic amine groups of Disobutamide (B1670763), trapping the charged molecules and hindering their efflux back into the cytoplasm bioivt.comnih.govmdpi.com.

The accumulation of Disobutamide within these acidic organelles is a primary cause for the observed formation of clear cytoplasmic vacuoles (CCVs) in treated cells sci-hub.box. Furthermore, the interaction of Disobutamide with cellular phospholipids, particularly phosphatidylinositol (PI), has been noted, suggesting a potential role in phospholipidosis and alterations in cellular lipid metabolism ebm-journal.orgresearchgate.net. The drug's distribution has been shown to occur in both a free, organelle-independent fraction and a light membrane-associated fraction overlapping with markers for plasma membrane, endoplasmic reticulum, and lysosomes nih.gov.

Impact of Specific Substituents on Target Interaction and Cellular Fate

The most prominent cellular effect associated with Disobutamide is the induction of clear cytoplasmic vacuoles (CCVs) nih.govsci-hub.boxebm-journal.org. These vacuoles are a direct consequence of the drug's sequestration within lysosomes and other acidic vesicles, driven by its di-cationic and amphiphilic properties ebm-journal.orgnih.gov. The formation of these vacuoles was a significant finding that led to the discontinuation of Disobutamide's clinical development due to concerns about its cellular fate and potential toxicity sci-hub.box. While the specific molecular targets responsible for Disobutamide's antiarrhythmic activity are not extensively detailed in the provided literature, its cellular fate, characterized by lysosomal accumulation and vacuole formation, is clearly attributed to its physicochemical properties, particularly its charge distribution.

Rational Design of (S)-Disobutamide Analogs

SAR studies for Disobutamide have been directed towards developing analogs that retain its beneficial pharmacological properties, such as antiarrhythmic activity, while mitigating the adverse cellular effects, specifically the induction of cytoplasmic vacuoles.

Strategies for Modifying Cationic Amphiphilic Character to Influence Disposition

A key strategy in the rational design of Disobutamide analogs has been to modify its cationic amphiphilic character, primarily by reducing its basicity. The goal is to alter its cellular disposition, aiming to reduce lysosomal trapping and subsequent vacuole formation without compromising its therapeutic efficacy.

Theoretical Frameworks for SAR Analysis

Theoretical frameworks for understanding the SAR of Disobutamide have largely centered on its physicochemical properties and their correlation with observed cellular effects. The compound's pKa values (pKa1 = 8.6; pKa2 = 10.2) highlight its significant basicity, which, coupled with its amphiphilic nature, drives lysosomal trapping and potential phospholipidosis nih.govsci-hub.boxbioivt.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models have been explored in the broader field of drug-induced phospholipidosis and toxicity prediction, indicating their utility in deciphering the molecular basis of Disobutamide's cellular effects tandfonline.comdntb.gov.uafu-berlin.denih.gov. By correlating structural features and physicochemical parameters such as lipophilicity and basicity with biological outcomes like vacuole formation, QSAR approaches provide a theoretical basis for designing analogs with improved safety profiles. The understanding derived from these frameworks supports the strategy of modulating basicity to influence cellular accumulation and mitigate adverse effects.

Compound List:

(S)-Disobutamide

Bidisomide (SC-40230)

Data Tables:

Table 1: Physicochemical Properties of Disobutamide

| Compound | pKa1 | pKa2 | Key Structural Feature |

| (S)-Disobutamide | 8.6 | 10.2 | Di-cationic, Amphiphilic |

Table 2: Comparative Evaluation of Disobutamide and Bidisomide

| Feature | (S)-Disobutamide | Bidisomide (SC-40230) |

| Cationic Nature | Di-cationic | Monobasic |

| Vacuole Formation | Induces clear cytoplasmic vacuoles nih.govsci-hub.boxebm-journal.org | Does not induce clear cytoplasmic vacuoles ebm-journal.orgresearchgate.net |

| Antiarrhythmic Activity | Putative cardiac antiarrhythmic nih.gov | Good antiarrhythmic activity ebm-journal.orgresearchgate.net |

| Myocardial Depressant Activity | Higher (implied) | Lower researchgate.net |

| Anticholinergic Activity | Higher (implied) | Lower researchgate.net |

| Cellular Fate | Accumulates in lysosomes/acidic vesicles ebm-journal.orgnih.gov | Reduced accumulation/trapping (implied) |

Computational and in Silico Research on S Disobutamide

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Prediction of Binding Modes and Affinities at Putative Targets

No specific studies predicting the binding modes and affinities of (S)-Disobutamide at putative targets were found in the searched literature. General methodologies for these predictions often involve docking algorithms to fit the ligand into a target's binding site and scoring functions to estimate the binding free energy. nih.govnih.govresearchgate.netrsc.org

Conformational Analysis of (S)-Disobutamide and Its Analogs

Specific conformational analysis studies for (S)-Disobutamide or its close analogs are not available in the retrieved search results. Such analyses typically employ molecular mechanics to determine the low-energy conformations of a molecule, which are presumed to be the biologically active forms. nih.govsemanticscholar.orgresearchgate.netuni-tuebingen.de

In Silico Prediction of Drug Disposition and Cellular Entry

Predictive Models for Subcellular Distribution and Compartmentalization

There are no specific predictive models detailing the subcellular distribution and compartmentalization of (S)-Disobutamide. Computational approaches for this purpose generally analyze physicochemical properties to predict how a compound might accumulate in organelles like lysosomes or mitochondria. umich.edu

Computational Approaches for Membrane Permeation and Transporter Interactions

While general computational methods exist to model membrane permeation and interactions with transporters, nih.govnih.govresearchgate.net no studies applying these approaches specifically to (S)-Disobutamide were identified. These models are crucial for understanding a drug's absorption and distribution. nih.govsemanticscholar.org

Computational Toxicology and Predictive Safety Assessment Methodologies

No computational toxicology or predictive safety assessment studies focused on (S)-Disobutamide were found. This field uses quantitative structure-activity relationship (QSAR) models and other in silico tools to predict potential toxicities of new chemical entities. nih.govinotiv.comnih.govbenthamscience.comnih.gov

Artificial Intelligence and Machine Learning Applications in (S)-Disobutamide Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate various stages of drug discovery, from target identification to lead optimization. nih.gov Although specific AI/ML applications in (S)-Disobutamide research are not documented, these technologies offer powerful tools for enhancing the efficiency and effectiveness of drug development.

Data-driven approaches utilize existing experimental data to guide the design of new compounds with improved properties. In the context of optimizing a lead compound like (S)-Disobutamide, machine learning models could be developed to predict key properties such as binding affinity, selectivity, and pharmacokinetic parameters. These models would be trained on a dataset of structurally related compounds and their corresponding experimental data.

Once validated, these models can be used to virtually screen large libraries of potential analogs, prioritizing those with the most promising predicted profiles for synthesis and experimental testing. This in silico screening significantly reduces the time and resources required for lead optimization.

Hypothetical Data for a Machine Learning-Based Compound Optimization

| Compound ID | Predicted Affinity (pIC50) | Predicted Selectivity (Fold) | Predicted Oral Bioavailability (%) |

| Analog-001 | 8.5 | 150 | 60 |

| Analog-002 | 7.9 | 80 | 75 |

| Analog-003 | 9.1 | 200 | 45 |

This table is a hypothetical representation of data generated from a machine learning model for compound optimization and does not reflect actual data for (S)-Disobutamide analogs.

Predictive analytics can be used to forecast the biological response to a drug and to understand how it may perturb cellular pathways. By integrating data from various sources, such as genomics, proteomics, and transcriptomics, computational models can be constructed to simulate the effects of a compound on complex biological systems.

For a cardiovascular drug, these models could predict its impact on cardiac signaling pathways and electrophysiology. While no such predictive analytics have been published for (S)-Disobutamide, this approach could provide valuable insights into its mechanism of action and potential off-target effects.

Metabolic Fate and Pathway Research in Non Human Biological Systems

Identification of Metabolic Pathways and Enzymes in In Vitro Systems (e.g., Liver Microsomes, Cell Lines)

In vitro systems, such as liver microsomes and specific cell lines, serve as fundamental tools for dissecting the metabolic pathways of drug candidates. unl.eduresearchgate.netnih.gov These systems contain a rich complement of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP450) superfamily, which are responsible for the initial phases of biotransformation. springernature.com

Characterization of Biotransformation Products

The biotransformation of a parent compound typically involves Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov Phase I reactions, often mediated by CYP450 enzymes, introduce or expose polar functional groups, preparing the molecule for subsequent conjugation in Phase II, which enhances water solubility and facilitates excretion. springernature.comnih.gov

While specific biotransformation products of (S)-Disobutamide are not detailed in the available literature, the general process of metabolite identification involves incubating the compound with liver microsomes or other in vitro systems and subsequently analyzing the mixture using advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS). springernature.com This allows for the separation and structural elucidation of metabolites.

Table 1: General Classes of Potential Biotransformation Products

| Phase of Metabolism | Reaction Type | Potential Functional Group Modification |

| Phase I | Oxidation | Hydroxylation, N-dealkylation, O-dealkylation |

| Reduction | Carbonyl reduction | |

| Hydrolysis | Ester or amide cleavage | |

| Phase II | Glucuronidation | Addition of glucuronic acid |

| Sulfation | Addition of a sulfate group | |

| Glutathione Conjugation | Addition of glutathione |

Enzyme Kinetics and Isotope Labeling Studies for Metabolic Flux Analysis

Enzyme kinetics are crucial for understanding the rate at which a drug is metabolized. nih.govresearchgate.net Key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax), provide insights into the efficiency of the metabolizing enzymes. patsnap.com This information is vital for predicting a drug's half-life and potential for drug-drug interactions. patsnap.com

Isotope labeling studies, where a stable or radioactive isotope is incorporated into the drug molecule, are powerful tools for tracing the metabolic fate of the compound. By tracking the labeled atoms, researchers can definitively identify metabolites and quantify the flow of the compound through various metabolic pathways, a process known as metabolic flux analysis.

Investigation of Drug-Induced Metabolic Reprogramming in Cellular Models

Assessment of Metabolic Pathway Activity Perturbations

Cellular models provide a platform to investigate how (S)-Disobutamide may alter key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. nih.gov Techniques like metabolomics, which provides a snapshot of the cellular metabolome, can reveal significant changes in metabolite levels upon drug exposure, indicating perturbations in metabolic pathway activity. mdpi.com

Role of Specific Metabolites in Mediating Cellular Responses

Changes in the concentrations of specific metabolites can act as signaling molecules, influencing cellular processes like proliferation, apoptosis, and differentiation. mdpi.com For instance, an increase in lactate production might suggest a shift towards aerobic glycolysis, a hallmark of the Warburg effect observed in some cancer cells. nih.gov Identifying such key metabolic mediators is crucial for understanding the broader cellular impact of a compound.

Comparative Metabolism Studies in Non-Human Mammalian Models

Extrapolating in vitro findings to in vivo systems requires studies in non-human mammalian models. unl.edu These studies are essential because the expression and activity of drug-metabolizing enzymes can vary significantly between species. unl.edu Comparative metabolism studies in species such as rats, dogs, and monkeys help to identify the most appropriate animal model for preclinical safety and efficacy studies, ensuring the metabolic profile is as close as possible to that expected in humans. frontiersin.org

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems biology approach, integrating various "omics" data, is a critical future direction for a holistic understanding of (S)-Disobutamide's mechanism of action. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond the drug's primary ion channel targets to map the broader biological networks it influences. This comprehensive view can uncover novel therapeutic targets, explain variable patient responses, and identify biomarkers for predicting efficacy.

Table 1: Potential Applications of Multi-Omics in (S)-Disobutamide Research

| Omics Field | Potential Insights | Key Methodologies |

|---|---|---|

| Genomics | Identifying genetic variants that influence patient response to (S)-Disobutamide. | Genome-Wide Association Studies (GWAS), Next-Generation Sequencing (NGS) |

| Transcriptomics | Characterizing changes in gene expression in cardiac cells following drug exposure. mdpi.com | RNA-Sequencing (RNA-Seq), Microarray Analysis |

| Proteomics | Analyzing alterations in protein expression, post-translational modifications, and protein-protein interaction networks. mdpi.com | Mass Spectrometry, Protein Arrays |

| Metabolomics | Identifying metabolic pathway shifts and biomarkers of drug response and cardiotoxicity. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry |

Advanced Imaging Techniques for Subcellular Localization Studies of (S)-Disobutamide

Visualizing where (S)-Disobutamide accumulates within a cardiac cell is crucial for understanding its precise interactions with target molecules. Advanced imaging techniques, particularly super-resolution microscopy (SRM), offer the potential to track the drug's journey and localization at the nanoscale. nih.govnih.gov Methods like stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM) can overcome the diffraction limit of conventional microscopy, allowing for unprecedented detail of subcellular structures. nih.govresearchgate.net

To enable such studies, fluorescently-tagged versions of (S)-Disobutamide could be synthesized. nih.govnih.gov These fluorescent probes would allow researchers to directly observe the drug's distribution in living cardiomyocytes, determining its concentration in specific microdomains like the T-tubules or near ion channel clusters on the sarcolemma. ahajournals.orgnih.gov This approach could provide direct visual evidence of target engagement and reveal any off-target accumulation in organelles like mitochondria or the sarcoplasmic reticulum, which could have important functional consequences. micro.org.au NanoSIMS (nanoscale secondary ion mass spectrometry) is another powerful technique that can provide high-resolution chemical imaging of unlabeled drugs within cells. micro.org.auazolifesciences.com

Development of Novel Experimental Models for Deeper Mechanistic Insights

While traditional animal models have been instrumental, they often fail to perfectly replicate human cardiac electrophysiology. nih.govtandfonline.com The development of more physiologically relevant human-based models is a key area of future research for (S)-Disobutamide.

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are at the forefront of this effort. nih.govfrontiersin.org These cells can be generated from healthy individuals or from patients with specific genetic arrhythmia syndromes, providing a "disease-in-a-dish" platform. nih.govahajournals.org Studying the effects of (S)-Disobutamide on patient-specific hiPSC-CMs can help elucidate how an individual's genetic background influences drug response and susceptibility to proarrhythmic events. nih.gov

Furthermore, the creation of three-dimensional (3D) cardiac tissues, often referred to as "heart-on-a-chip" or cardiac organoids, offers a more complex model system. sciencealert.comberkeley.educellscale.com These microphysiological systems can better mimic the multicellular architecture and mechanical environment of the native human heart, allowing for more accurate assessment of the drug's effects on electrical conduction and contractility. nih.govfrontiersin.org

Table 2: Comparison of Advanced Experimental Models for (S)-Disobutamide Research

| Model System | Key Advantages | Potential Limitations |

|---|---|---|

| Human iPSC-Cardiomyocytes (hiPSC-CMs) | Patient-specific genetic background; unlimited cell source for screening. nih.govfrontiersin.org | Exhibit a relatively immature electrophysiological phenotype compared to adult cardiomyocytes. ahajournals.org |

| 3D Cardiac Organoids/Tissues | Recapitulate multicellular architecture and cell-cell interactions. frontiersin.org | Variability in size and composition; lack of vascularization. |

| Heart-on-a-Chip | Allows for controlled perfusion and mechanical stimulation, mimicking the cardiac microenvironment. sciencealert.comcellscale.com | Complex fabrication and higher operational costs. nih.gov |

Computational Innovations in Drug Discovery and Development of Related Chemical Entities

Computational methods are becoming indispensable tools in modern drug discovery, offering the ability to accelerate the identification and optimization of new therapeutic agents. beilstein-journals.orgnih.gov For (S)-Disobutamide, these in silico approaches can provide deep insights into its interaction with ion channels and guide the design of novel analogs with improved properties. mdpi.comnih.gov

Molecular dynamics (MD) simulations can model the dynamic binding and unbinding of (S)-Disobutamide to its target sodium channels at an atomic level. nih.gov This can reveal the precise binding site and the key amino acid residues involved in the interaction, information that is crucial for rational drug design. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their antiarrhythmic activity. tandfonline.comnih.govresearchgate.net These predictive models can then be used to virtually screen large libraries of chemical compounds to identify new potential drug candidates before they are synthesized and tested in the lab, saving significant time and resources. tandfonline.comresearchgate.net

Q & A

Q. What methods reconcile discrepancies in (S)-Disobutamide’s solubility profiles across solvents?

- Methodological Answer : Conduct solubility studies under controlled conditions (temperature, pH) using shake-flask or HPLC methods. Compare results with Hansen Solubility Parameters (HSP) and COSMO-RS simulations. Validate with X-ray crystallography to assess polymorphic forms impacting solubility .

Reproducibility & Ethical Compliance

Q. How to ensure reproducibility in (S)-Disobutamide’s in vivo efficacy studies?

Q. What frameworks address ethical gaps in (S)-Disobutamide’s translational research?

- Methodological Answer : Align with NIH guidelines for preclinical data rigor (e.g., blinding, randomization). Submit protocols to institutional review boards (IRBs) for human-derived cell line use. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.